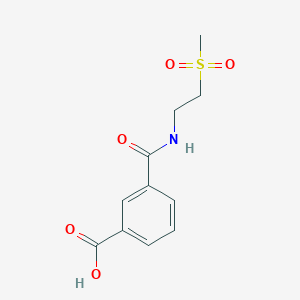3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid
CAS No.:
Cat. No.: VC13424146
Molecular Formula: C11H13NO5S
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO5S |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | 3-(2-methylsulfonylethylcarbamoyl)benzoic acid |
| Standard InChI | InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | OBFPQFONJPRKSQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O |
| Canonical SMILES | CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid (IUPAC name: 3-({[2-(methylsulfonyl)ethyl]carbamoyl})benzoic acid) has the molecular formula C₁₂H₁₅NO₅S and a molecular weight of 285.32 g/mol. The structure comprises:
-
A benzoic acid backbone substituted at the 3-position.
-
A carbamoyl group (-NH-C(=O)-) linked to a 2-(methylsulfonyl)ethyl chain.
The methylsulfonyl moiety (-SO₂-CH₃) contributes to the molecule’s polarity and potential hydrogen-bonding interactions, while the carbamoyl group enhances its capacity for molecular recognition in biological systems .
Synthesis Methodologies
Key Reaction Pathways
Synthesis of 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid likely involves multi-step protocols, drawing parallels to methods used for related benzoic acid derivatives :
Carboxylic Acid Activation
The benzoic acid moiety is typically activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form reactive intermediates such as acyl chlorides or mixed anhydrides. For example:
Carbamoylation
The activated acid reacts with 2-(methylsulfonyl)ethylamine to form the carbamoyl linkage:
Yields for analogous reactions range from 42% to 90%, depending on solvent choice (e.g., THF, diethyl ether) and temperature control.
Purification
Flash column chromatography with gradients of methanol in dichloromethane (0–5%) is commonly employed to isolate the product.
Comparative Synthesis Data
The table below summarizes reaction conditions and yields for analogous benzoic acid derivatives:
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural features make it a candidate for:
-
Prodrug formulations: Carbamoyl groups enhance solubility and bioavailability.
-
Targeted therapies: Interaction with sulfonylurea receptors (SURs) suggests potential in diabetes treatment .
Material Science
Methylsulfonyl-containing benzoic acids are used in liquid crystal polymers due to their thermal stability and dipole moments .
Comparative Analysis of Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume